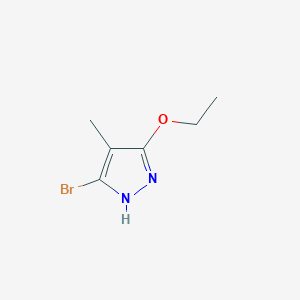

3-bromo-5-ethoxy-4-methyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Core Structure and Heterocyclic Chemistry

The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂. wikipedia.org It is a planar, five-membered ring system comprising three carbon atoms and two adjacent nitrogen atoms. This arrangement confers a unique set of properties that has captivated chemists for over a century. orientjchem.org

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole". wikipedia.orgijraset.com A classic synthesis was later developed by Hans von Pechmann in 1898. ijraset.com For many decades, pyrazole chemistry was primarily an academic pursuit. However, a significant milestone occurred in 1959 with the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, sparking greater interest in its biological relevance. researchgate.netnih.gov Since then, research into pyrazole and its derivatives has expanded dramatically, revealing their importance in various scientific domains. nih.govdntb.gov.ua

The pyrazole ring is an aromatic system containing six delocalized π-electrons, which imparts significant stability. ijraset.com Its structure features two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1), which is sp²-hybridized and has its lone pair of electrons participating in the aromatic system, making it acidic. The other is a pyridine-like nitrogen (N2), which is also sp²-hybridized, but its lone pair resides in an orbital in the plane of the ring, making it basic. nih.govorientjchem.org

This combination of an acidic and a basic nitrogen atom within the same ring gives pyrazole amphoteric character, meaning it can act as both an acid and a base. nih.gov The electronic distribution within the ring is not uniform; the electronegative nitrogen atoms reduce electron density at the C3 and C5 positions, while the C4 position is comparatively electron-rich and thus susceptible to electrophilic attack. pharmaguideline.comresearchgate.net Another key feature is tautomerism, where the proton on the N1 nitrogen can migrate, leading to different isomeric forms, which can influence the compound's reactivity and properties. researchgate.netnih.gov

Table 1: Fundamental Properties of the 1H-Pyrazole Core

| Property | Description | Reference |

|---|---|---|

| Formula | C₃H₄N₂ | wikipedia.org |

| Structure | 5-membered aromatic ring with two adjacent nitrogen atoms. | britannica.com |

| Aromaticity | Planar, 6π-electron system. | orientjchem.orgijraset.com |

| Nitrogen Atoms | One acidic, pyrrole-like (N1) and one basic, pyridine-like (N2). | nih.gov |

| Reactivity | C4 position is electron-rich and prone to electrophilic substitution. C3 and C5 are electron-deficient. | pharmaguideline.comresearchgate.net |

| Tautomerism | Exhibits tautomeric forms due to proton migration. | researchgate.netnih.gov |

Importance of Pyrazole Derivatives in Academic Research

The pyrazole nucleus is considered a "privileged scaffold" in chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, and in a broader chemical sense, it highlights their utility as versatile building blocks for creating more complex molecules.

The synthetic versatility of pyrazoles stems from the multiple reactive sites on the ring. The N-H group can be deprotonated and alkylated, the basic nitrogen can be protonated or coordinated to metals, and the carbon atoms can undergo substitution. pharmaguideline.com The foundational method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comresearchgate.net This and other synthetic routes allow for the introduction of a wide array of functional groups at various positions on the ring. nih.govorganic-chemistry.org

The unique structural and electronic properties of pyrazoles make them fundamental components in various areas of chemical science. They serve as important ligands in coordination chemistry, forming stable complexes with a wide range of metals. researchgate.net In materials science, pyrazole derivatives have been investigated for use in dyes and conducting polymers. numberanalytics.com Their widespread use in academic research is a testament to their reliability as a core structure for developing new chemical entities. dntb.gov.ua

Specific Focus on Halogenated and Alkoxy-Substituted Pyrazoles

The compound 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is a prime example of a polysubstituted pyrazole, featuring both a halogen (bromo) and an alkoxy (ethoxy) group. These classes of substituents are particularly important for modifying the chemical reactivity of the pyrazole core and for enabling further synthetic transformations.

Halogenated pyrazoles, particularly brominated ones, are highly valuable synthetic intermediates. encyclopedia.pub The halogen atom, typically introduced at the C4 position, can be readily substituted or used as a handle in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netmdpi.com This allows for the construction of complex molecular architectures from a simple halogenated pyrazole precursor. In the case of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, the bromine at the C3 position provides a key site for such synthetic elaborations.

Table 2: Influence of Substituents on the Pyrazole Ring

| Substituent Class | General Effect on Ring | Common Synthetic Utility |

|---|---|---|

| Halogens (e.g., Bromo) | Electron-withdrawing; deactivates the ring towards electrophilic attack. | Acts as a leaving group or a handle for cross-coupling reactions. researchgate.netmdpi.com |

| Alkoxy (e.g., Ethoxy) | Electron-donating via resonance; activates the ring towards electrophilic attack. | Modulates electronic properties and can influence regioselectivity of reactions. nih.gov |

| Alkyl (e.g., Methyl) | Weakly electron-donating. | Modifies steric and electronic properties. |

Rationale for Bromine Substitution in Pyrazole Systems

The introduction of a bromine atom onto the pyrazole ring, as seen in the 3-position of the target molecule, is a common strategy in medicinal chemistry and synthetic organic chemistry. researchgate.net Halogen atoms, particularly bromine, can significantly influence a molecule's properties. Bromine is an electron-withdrawing group, which can alter the electron density of the pyrazole ring, thereby affecting its reactivity in further chemical transformations. researchgate.net The carbon-bromine bond also serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This synthetic utility is crucial for the construction of more complex molecular architectures and for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Role of Ethoxy Group in Modulating Pyrazole Reactivity

The presence of an ethoxy group at the 5-position of the pyrazole ring introduces an electron-donating substituent. Alkoxy groups, such as ethoxy, can influence the electronic nature of the pyrazole ring through resonance effects, potentially impacting its reactivity and the acidity of the N-H proton. researchgate.net The interplay between the electron-donating ethoxy group and the electron-withdrawing bromine atom in "3-bromo-5-ethoxy-4-methyl-1H-pyrazole" would create a unique electronic environment within the molecule, the specifics of which would require detailed experimental and computational analysis.

Positional Isomerism in Substituted Pyrazoles and its Research Implications

Substituted 1H-pyrazoles, such as the target molecule, can exist as tautomers due to the migration of the proton between the two nitrogen atoms. nih.govresearchgate.netbeilstein-journals.orgfu-berlin.denih.gov For an unsymmetrically substituted pyrazole, this results in two distinct positional isomers. In the case of "3-bromo-5-ethoxy-4-methyl-1H-pyrazole," tautomerization would lead to "5-bromo-3-ethoxy-4-methyl-1H-pyrazole." The position of this equilibrium is influenced by the nature of the substituents and the solvent. fu-berlin.de The distinct chemical environments of the substituents in each tautomer would be distinguishable by spectroscopic methods like NMR. nih.govfu-berlin.de Understanding and controlling this tautomerism is critical in drug design, as different tautomers can exhibit different biological activities and physicochemical properties.

Research Scope and Objectives for 3-bromo-5-ethoxy-4-methyl-1H-pyrazole

Given the lack of specific literature on "3-bromo-5-ethoxy-4-methyl-1H-pyrazole," the primary research objective would be its de novo synthesis and complete characterization. A potential synthetic route could involve the cyclization of a suitably substituted 1,3-dicarbonyl compound or its equivalent with hydrazine.

Following a successful synthesis, a thorough investigation of its physicochemical properties would be essential. This would include:

Spectroscopic Analysis: Detailed 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy to confirm the molecular structure and investigate tautomeric equilibria.

Physical Properties: Determination of melting point, boiling point, and solubility in various solvents.

Reactivity Studies: Exploration of its utility in synthetic transformations, particularly leveraging the bromine substituent for cross-coupling reactions.

Future research could then focus on evaluating its potential as a scaffold in medicinal chemistry by screening it for various biological activities.

Data Tables

Due to the absence of experimental data for "3-bromo-5-ethoxy-4-methyl-1H-pyrazole," the following tables for related compounds are provided for comparative context.

Table 1: Physicochemical Properties of Related Pyrazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 4-Bromo-3-methyl-1H-pyrazole | 13808-64-5 | C4H5BrN2 | 161.00 | Solid | 77-79 |

| 3-Bromo-1-methyl-1H-pyrazole | 151049-87-5 | C4H5BrN2 | 161.00 | Liquid | N/A |

| 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | Not Available | C12H14N2O | 202.25 | Not Available | Not Available |

This data is compiled from publicly available chemical databases and research articles.

Table 2: Spectroscopic Data for a Related Compound: 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole

| Type of Spectrum | Key Signals and Interpretations |

| ¹H NMR | Chemical shifts (δ) would be expected for the pyrazole ring proton, the methyl protons, the ethoxy group (triplet and quartet), and the phenyl group protons. rsc.org |

| ¹³C NMR | Distinct signals would be observed for each unique carbon atom in the pyrazole ring, the methyl group, the ethoxy group, and the phenyl group. rsc.org |

| Mass Spec (ESI) | The molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the compound's molecular weight plus a proton. rsc.org |

This is a generalized interpretation based on the structure and typical spectroscopic values for similar compounds.

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrN2O |

|---|---|

Molecular Weight |

205.05 g/mol |

IUPAC Name |

5-bromo-3-ethoxy-4-methyl-1H-pyrazole |

InChI |

InChI=1S/C6H9BrN2O/c1-3-10-6-4(2)5(7)8-9-6/h3H2,1-2H3,(H,8,9) |

InChI Key |

GIRZYDLTBIJHIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NNC(=C1C)Br |

Origin of Product |

United States |

Reactivity and Functionalization of 3 Bromo 5 Ethoxy 4 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions of the Pyrazole (B372694) Core

Pyrazoles are electron-rich heterocyclic systems, making them amenable to electrophilic substitution, which typically occurs at the C4 position, the most nucleophilic carbon in the ring. nih.govnih.govscribd.com In the case of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, this position is already occupied by a methyl group, which significantly impacts the course of further electrophilic aromatic substitution reactions on the carbon framework.

The substituents on the pyrazole ring each exert distinct electronic effects that collectively influence the ring's reactivity.

Ethoxy Group (at C5): The oxygen atom's lone pairs result in a strong +M (mesomeric) effect, donating electron density to the ring. This makes the ethoxy group a powerful activating group for electrophilic aromatic substitution.

Methyl Group (at C4): This group is a weak +I (inductive) and hyperconjugative electron donor, thus it is also an activating group.

Bromo Group (at C3): Halogens like bromine are deactivating due to their -I (inductive) electron-withdrawing effect, but they are ortho-, para-directing because of a competing +M effect from their lone pairs.

The combined influence of the activating ethoxy and methyl groups would typically render the pyrazole ring highly susceptible to electrophilic attack. The primary site for such an attack on a pyrazole ring is the C4 position. nih.govscribd.com

Regioselectivity in electrophilic aromatic substitution is determined by the directing effects of the existing substituents. For an unsubstituted pyrazole, reactions like nitration, sulfonation, and Vilsmeier-Haack formylation proceed at the C4 position. scribd.com In 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, the C4 position is blocked by the methyl group.

Consequently, electrophilic attack on the carbon skeleton of the pyrazole ring is sterically and electronically hindered. Any potential electrophilic substitution would likely be directed to one of the ring's nitrogen atoms, particularly the N1 position if it is unsubstituted (an NH group), which is a common reaction pathway for pyrazoles. nih.gov

Table 1: General Electrophilic Aromatic Substitution Reactions on Pyrazole

| Reaction | Reagents | Electrophile | Typical Position of Substitution | Resulting Product (from unsubstituted pyrazole) |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid scribd.com |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 | Pyrazole-4-carbaldehyde scribd.com |

| Bromination | NBS | Br⁺ | C4 | 4-Bromopyrazole acs.org |

Nucleophilic Substitution Reactions on the Bromine Atom

The carbon-bromine bond at the C3 position provides a key site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups. The pyrazole ring's aromatic character can disfavor direct nucleophilic attack unless the ring is sufficiently electron-poor. encyclopedia.pub

The bromine atom at C3 can be displaced by various nucleophiles. Such reactions are often facilitated by the electronic nature of the pyrazole ring and the reaction conditions. For instance, studies on related 3,5-dibromopyrazole systems have shown that one bromine atom can be selectively replaced by nucleophiles like sodium alcoholates and primary amines. researchgate.net Palladium-catalyzed methods have also proven highly effective for the amination of bromopyrazoles, allowing for the coupling of both alkyl and aryl amines under mild conditions. acs.org

Table 2: Examples of Nucleophilic Substitution on Bromopyrazole Analogs

| Substrate Type | Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-4-nitropyrazole derivative | Sodium alcoholates | SNAr | 5-Alkoxy-3-bromo-4-nitropyrazole derivative | researchgate.net |

| 3,5-Dibromo-4-nitropyrazole derivative | Primary amines | SNAr | 5-Amino-3-bromo-4-nitropyrazole derivative | researchgate.net |

| Unprotected 3-bromopyrazoles | Anilines, Alkylamines | Palladium-catalyzed Amination | 3-Aminopyrazoles | acs.org |

Based on the well-established chemistry of aryl halides, the C-Br bond in 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is an ideal handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis.

The Suzuki-Miyaura coupling is a prominent example, reacting an organoboron species (like a boronic acid or ester) with an organohalide. This reaction is known to be effective for bromopyrazole substrates, enabling the synthesis of aryl- or vinyl-substituted pyrazoles. rsc.org An efficient Suzuki coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been demonstrated, highlighting the utility of this approach for functionalizing brominated pyrazoles. rsc.org

The Sonogashira coupling , which joins a terminal alkyne with an aryl halide, would similarly be expected to proceed at the C3 position to yield 3-alkynyl-5-ethoxy-4-methyl-1H-pyrazole derivatives.

Table 3: Hypothetical Suzuki-Miyaura Coupling of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole

| Component | Example Reagent | Function |

|---|---|---|

| Aryl Halide | 3-bromo-5-ethoxy-4-methyl-1H-pyrazole | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid (C₆H₅B(OH)₂) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or XPhos Pd G2 rsc.org | Catalyzes the cross-coupling cycle |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene, or DMF | Reaction medium |

Reactions Involving the Ethoxy Group

The ethoxy group at the C5 position is generally stable. Its primary reactivity involves the cleavage of the ethyl-oxygen bond (O-dealkylation). This transformation typically requires harsh conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or potent Lewis acids like boron tribromide (BBr₃). Such a reaction would convert the C5-ethoxy group into a C5-hydroxyl group, yielding 3-bromo-4-methyl-1H-pyrazol-5-ol. This provides a route to another class of functionalized pyrazoles, which can exhibit different reactivity and tautomeric forms.

Oxidation Reactions of the Ethoxy Moiety

Cleavage or Transformation of the Ether Linkage

The cleavage of the ether bond in alkoxy-substituted pyrazoles can be achieved under various conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com This reaction proceeds by protonation of the ether oxygen, which makes the attached ethyl group a better leaving group (in the form of ethanol). masterorganicchemistry.commasterorganicchemistry.com The subsequent step can follow either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of any potential carbocation intermediates. wikipedia.org

Common reagents for ether cleavage include strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.com The reaction of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole with a strong acid would likely yield 3-bromo-4-methyl-1H-pyrazol-5-ol and a corresponding ethyl halide.

| Reaction | Reagent(s) | Typical Products | Mechanism |

| Ether Cleavage | Strong acid (e.g., HI, HBr) | 3-bromo-4-methyl-1H-pyrazol-5-ol, Ethyl halide | Protonation of ether oxygen followed by SN2 or SN1 attack by halide |

Reactions at the Methyl Group

The C4-methyl group is another site for functionalization, offering pathways to introduce new chemical entities through oxidation or halogenation.

Functionalization of the Methyl Group (e.g., oxidation to aldehyde/acid, halogenation)

While the pyrazole ring itself is generally stable, the side-chain alkyl groups can be functionalized under specific conditions. pharmaguideline.com

Halogenation: Direct halogenation of the methyl group on a pyrazole ring can be achieved, although it sometimes requires harsh conditions that may also lead to halogenation of the pyrazole ring itself. mdpi.com For instance, chlorination of pyrazoles with chlorine gas at elevated temperatures has been reported to yield chloro-products of the alkyl groups. mdpi.com More selective halogenation of the methyl group might be achieved using radical initiators or specific N-halosuccinimides under controlled conditions, though this is highly substrate-dependent. researchgate.net

Oxidation: The oxidation of a methyl group on a pyrazole to an aldehyde or carboxylic acid is a potential transformation. However, the pyrazole ring itself can be susceptible to oxidation, which can lead to a mixture of products or ring-opening. pharmaguideline.comresearchgate.net The choice of oxidant and reaction conditions is therefore critical to achieve selective oxidation of the methyl group. Specific studies on the selective oxidation of the 4-methyl group of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole are not prominent in the literature, but it is a plausible synthetic route with careful selection of reagents.

| Transformation | Potential Reagents | Potential Products | Considerations |

| Methyl Halogenation | N-Halosuccinimides (NBS, NCS), Radical Initiators | 4-(halomethyl)-3-bromo-5-ethoxy-1H-pyrazole | Competition with ring halogenation |

| Methyl Oxidation | Strong oxidants (e.g., KMnO₄, K₂Cr₂O₇) | 3-bromo-5-ethoxy-1H-pyrazole-4-carbaldehyde, 3-bromo-5-ethoxy-1H-pyrazole-4-carboxylic acid | Potential for oxidation of the pyrazole ring |

Metalation and Lithiation Reactions

Metalation reactions, particularly lithiation, are powerful tools for the functionalization of heterocyclic compounds like pyrazoles. These methods allow for the introduction of a wide range of electrophiles.

Bromine-Lithium Exchange Strategies

The bromine atom at the C3 position is an excellent handle for bromine-lithium exchange reactions. This reaction typically involves treating the bromo-pyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.org The result is the replacement of the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate can then be quenched with various electrophiles to introduce new functional groups at the C3 position. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This strategy has been successfully applied to various bromo-heterocycles, including substituted pyrazoles. researchgate.net

Table of Bromine-Lithium Exchange and Subsequent Reactions

| Step 1: Reagent | Step 2: Electrophile (E+) | Product at C3 | Reference Principle |

|---|---|---|---|

| n-BuLi | CO₂ | -COOH | wikipedia.org |

| n-BuLi | DMF | -CHO | wikipedia.org |

| n-BuLi | R-X (Alkyl halide) | -R | wikipedia.org |

Direct Ortho-Metalation (DoM) Approaches

Direct ortho-metalation (DoM) is a strategy for deprotonating a position ortho (adjacent) to a directing metalation group (DMG). wikipedia.org In 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, there are several potential directing groups. The NH group of the pyrazole ring is a powerful DMG. baranlab.org After deprotonation of the NH with a strong base (like n-BuLi), a second equivalent of the base can deprotonate an adjacent carbon. Given the substitution pattern, the only available position adjacent to a nitrogen is C5, but it is already substituted with an ethoxy group.

However, the ethoxy group itself can act as a moderate directing group. wikipedia.org In principle, it could direct lithiation to the C4 position, but this position is blocked by a methyl group. Therefore, for this specific molecule, direct ortho-metalation is unlikely to be a straightforward pathway for further functionalization of the pyrazole ring itself. More complex TMP-based reagents like TMPMgCl·LiCl have been shown to effect regioselective metalations on pyrazoles, which could potentially offer alternative pathways. nih.govharvard.edu

Advanced Characterization Techniques in Pyrazole Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole . Each method offers unique insights into the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-bromo-5-ethoxy-4-methyl-1H-pyrazole , both ¹H and ¹³C NMR provide critical data for structural confirmation.

In a typical ¹H NMR spectrum, the ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from spin-spin coupling. The methyl group attached to the pyrazole (B372694) ring at the C4 position would appear as a singlet. The chemical shift of the N-H proton of the pyrazole ring can vary and is often observed as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the substituents. The presence of the bromine atom at C3 would cause a significant downfield shift for this carbon, while the ethoxy group at C5 would shield the attached carbon, shifting it upfield. The carbons of the methyl and ethoxy groups would appear in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-bromo-5-ethoxy-4-methyl-1H-pyrazole

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N-H | Variable | br s | - |

| -O-CH₂-CH₃ | ~1.40 | t | ~15.0 |

| -O-CH₂-CH₃ | ~4.20 | q | ~65.0 |

| 4-CH₃ | ~2.10 | s | ~9.0 |

| C3 | - | - | ~130.0 |

| C4 | - | - | ~110.0 |

| C5 | - | - | ~155.0 |

Note: The values presented are hypothetical and are based on typical chemical shifts for similar substituted pyrazoles. Actual experimental values may vary.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole . High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.

The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic [M+2]⁺ peak of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation pathways often involve the loss of the ethoxy group, the methyl group, or other small neutral molecules, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole , characteristic absorption bands would be observed. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methyl and ethoxy groups are expected in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyrazole ring would be found in the 1400-1600 cm⁻¹ region. The C-O stretching of the ethoxy group would likely produce a strong absorption band around 1200-1250 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for 3-bromo-5-ethoxy-4-methyl-1H-pyrazole

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3100-3400 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=N, C=C | Stretching | 1400-1600 |

| C-O | Stretching | 1200-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring system in 3-bromo-5-ethoxy-4-methyl-1H-pyrazole contains π-electrons that can be excited by UV radiation. The spectrum would likely show absorption maxima corresponding to π→π* transitions. The position of these maxima can be influenced by the substituents on the pyrazole ring.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Determination of Bond Lengths, Angles, and Dihedral Angles

The crystallographic data would allow for the precise measurement of all bond lengths and angles within the molecule. For instance, the C-Br, C-O, C-N, and C-C bond lengths can be determined with high precision. The bond angles within the five-membered pyrazole ring and the geometry around the substituted atoms can also be accurately defined. Dihedral angles would reveal the conformation of the ethoxy group relative to the pyrazole ring. This detailed structural information is invaluable for understanding the steric and electronic properties of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the analysis of pyrazole derivatives, enabling effective separation of the target compound from starting materials, byproducts, and regioisomers, as well as providing robust purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and preparative separation of pyrazole compounds. sielc.com Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. ijcpa.in For compounds like 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, a C18 column is a typical choice for the stationary phase.

The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. sielc.comijcpa.in Detection is typically achieved using a UV detector, as the pyrazole ring absorbs in the UV spectrum. ijcpa.in The method's parameters, such as mobile phase composition and flow rate, can be optimized to achieve baseline separation of the target compound from any impurities. nih.govchromatographyonline.com

Interactive Table: Representative HPLC Conditions for Pyrazole Analysis

| Parameter | Condition | Purpose/Comment | Reference |

| Technique | Reverse-Phase HPLC (RP-HPLC) | Suitable for moderately polar compounds. | ijcpa.in |

| Stationary Phase | C18 (Octadecylsilyl) | Common nonpolar phase providing good retention for pyrazoles. | ijcpa.in |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Gradients are often used to separate compounds with different polarities. | sielc.com |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape by suppressing silanol (B1196071) interactions and ensuring ionization consistency. | sielc.comijcpa.in |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate. | ijcpa.in |

| Detection | UV at ~210-260 nm | The pyrazole aromatic system provides strong UV absorbance for sensitive detection. | ijcpa.in |

| Application | Purity determination, separation of isomers, and preparative isolation. | sielc.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and thermally stable compounds like many pyrazole derivatives. nih.gov The technique separates compounds in the gas phase based on their boiling points and interactions with the column's stationary phase, followed by detection and identification using mass spectrometry. researchgate.net

For 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, the sample would be vaporized and passed through a capillary column (e.g., DB-5 or HP-5ms). The mass spectrometer then ionizes the eluted molecules, and the resulting fragmentation pattern provides a "fingerprint" for structural identification. researchgate.net Key fragmentation pathways for pyrazoles often involve the loss of substituents and cleavage of the heterocyclic ring. researchgate.net For the target compound, characteristic fragments would likely correspond to the loss of the bromine atom, the ethoxy group, or a methyl radical, followed by the disintegration of the core pyrazole structure. The method is highly sensitive and is widely used for identifying impurities and confirming the identity of pyrazole-based products in complex mixtures. nih.govmdpi.com

Interactive Table: Typical GC-MS Parameters for Pyrazole Analysis

| Parameter | Condition | Purpose/Comment | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for volatile and thermally stable analytes. | nih.gov |

| Column | Capillary column (e.g., HP-5ms, DB-5) | Provides high-resolution separation. | researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. | researchgate.net |

| Injector Temp. | ~250-280 °C | Ensures rapid vaporization of the sample. | nih.gov |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Separates compounds based on boiling points. | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns. | researchgate.net |

| Detector | Mass Spectrometer (Quadrupole or Tandem MS) | Identifies compounds based on mass-to-charge ratio and fragmentation. | nih.gov |

| Application | Identification of isomers, trace impurity analysis, reaction product confirmation. | mdpi.comresearchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions, such as the synthesis of pyrazoles. rsc.orgacs.org By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. nih.gov

For the synthesis of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, TLC would be used to determine the reaction's endpoint. acs.org The stationary phase is typically silica gel 60 F254, and the mobile phase is a mixture of nonpolar and polar solvents, such as ethyl acetate (B1210297) and hexane. uab.cat The ratio of these solvents is adjusted to achieve good separation between the spots corresponding to the reactants and the desired pyrazole product. Visualization is accomplished under a UV lamp, where the UV-active pyrazole ring appears as a dark spot, or by using chemical stains like iodine. rsc.orgpubcompare.ai

Interactive Table: General TLC Conditions for Monitoring Pyrazole Synthesis

| Parameter | Condition | Purpose/Comment | Reference |

| Stationary Phase | Silica Gel 60 F254 on aluminum or glass plates | A polar adsorbent suitable for a wide range of organic compounds. | rsc.orgpubcompare.ai |

| Mobile Phase | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Solvent polarity is optimized to achieve a product Rf value of ~0.3-0.5 for clear separation. | acs.orguab.cat |

| Application | Spotting of starting materials and reaction mixture. | Allows for direct comparison and tracking of reaction progress. | nih.gov |

| Development | In a closed chamber saturated with mobile phase vapor. | Ensures reproducible separation and well-defined spots. | acs.org |

| Visualization | UV lamp (254 nm) or Iodine (I2) chamber | Makes the separated, colorless compounds visible. | rsc.org |

| Application | Reaction monitoring, quick purity check, selection of solvent system for column chromatography. | nih.govchemscene.com |

Computational and Theoretical Investigations of 3 Bromo 5 Ethoxy 4 Methyl 1h Pyrazole

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole at the molecular level.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational study of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole involves the optimization of its molecular geometry. Using DFT methods, researchers can determine the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule at its lowest energy state.

Subsequent electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. These maps are crucial for predicting how the molecule will interact with other chemical species.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to predict the molecule's infrared (IR) and Raman spectra. This computational approach calculates the frequencies and intensities of the various vibrational modes of the molecule. By comparing these theoretical spectra with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. This correlation is a powerful tool for the structural characterization of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, FMO analysis helps in predicting its behavior in chemical reactions and its potential as a reactive intermediate.

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential for isomerism in 3-bromo-5-ethoxy-4-methyl-1H-pyrazole have been explored through conformational analysis and tautomerism studies.

Stability of Different Tautomeric Forms (e.g., 1H- vs. 2H-pyrazole)

Pyrazoles can exist in different tautomeric forms, primarily the 1H- and 2H- forms, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring's nitrogen atoms. Computational studies allow for the calculation of the relative energies of these tautomers, thereby predicting their relative stabilities. For 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, these calculations can determine which tautomer is energetically more favorable and therefore likely to be the predominant form under given conditions.

Influence of Substituents on Tautomeric Equilibrium

The various substituents on the pyrazole ring—the bromo, ethoxy, and methyl groups—play a significant role in influencing the tautomeric equilibrium. The electronic and steric effects of these groups can stabilize or destabilize one tautomer over the other. For instance, the electron-donating or electron-withdrawing nature of the substituents can alter the electron density at the nitrogen atoms, thereby affecting the ease of protonation and the stability of the resulting tautomer. Computational models are used to systematically investigate these substituent effects and quantify their impact on the tautomeric preference of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. aip.org It maps the electrostatic potential onto the electron density surface, allowing for the straightforward identification of charge-rich and charge-deficient regions. This information is fundamental for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and chemical reactions. tandfonline.com

The MEP map uses a color spectrum to indicate electrostatic potential, where red typically signifies regions of most negative potential (electron-rich, prone to electrophilic attack) and blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow indicate areas of intermediate or near-zero potential. researchgate.net

For 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, the MEP analysis would highlight several key reactive sites:

Nucleophilic Sites: The most significant region of negative electrostatic potential is expected to be localized on the sp²-hybridized nitrogen atom (N2) of the pyrazole ring. This nitrogen possesses a lone pair of electrons and is a well-established center for electrophilic attack and coordination. orientjchem.org The oxygen atom of the ethoxy group also represents a secondary nucleophilic site due to its lone pairs.

Electrophilic Sites: A region of high positive potential is anticipated around the hydrogen atom attached to the N1 nitrogen of the pyrazole ring, making it the primary acidic site and susceptible to deprotonation by a base. researchgate.net The bromine atom, due to the phenomenon of σ-hole bonding, can also present a region of positive potential opposite the C-Br bond, making it an unexpected site for interaction with nucleophiles.

The substituents on the pyrazole ring modulate this potential map. The electron-donating nature of the ethoxy and methyl groups increases the electron density on the ring, enhancing the nucleophilicity of the N2 atom. Conversely, the electron-withdrawing bromine atom would decrease electron density, particularly at the adjacent C3 and C4 positions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for 3-bromo-5-ethoxy-4-methyl-1H-pyrazole

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| N2 Atom (Iminie Nitrogen) | High Negative Potential (Red) | Primary Nucleophilic Site |

| Oxygen (Ethoxy Group) | Negative Potential (Yellow/Red) | Secondary Nucleophilic Site |

| N1-H Proton | High Positive Potential (Blue) | Primary Electrophilic/Acidic Site |

| C-Br σ-hole | Positive Potential (Blue/Green) | Electrophilic Site |

| Pyrazole Ring (π-system) | Intermediate Potential (Green) | Site for π-stacking interactions |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. rsc.org This provides a deep understanding of reaction kinetics and selectivity.

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com For 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, a plausible synthesis would involve the reaction of a suitably substituted β-diketone or β-ketoester with hydrazine.

A transition state analysis for such a reaction, typically performed using DFT methods like B3LYP, would involve: researchgate.net

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final pyrazole product.

Identifying Transition States (TS): Searching the potential energy surface for the saddle points that connect reactants to intermediates and intermediates to products. For the multi-step pyrazole formation, this would include transition states for the initial nucleophilic attack, cyclization, and subsequent dehydration steps.

Frequency Calculations: Confirming the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products, thus verifying the proposed mechanism. researchgate.net

These calculations provide the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate and feasibility under different conditions.

When unsymmetrical reagents are used, as is common in pyrazole synthesis, different regioisomers can be formed. mdpi.comnih.gov For example, the reaction of an unsymmetrical β-diketone with hydrazine can yield two different pyrazole isomers. Computational methods can predict the regiochemical outcome by comparing the activation energies for the competing pathways. The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. sci-hub.semdpi.com

In the context of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, computational studies could clarify the regioselectivity of its N-alkylation or N-acylation. The pyrazole ring has two nitrogen atoms, but calculations for similar systems consistently show that reactions with electrophiles preferentially occur at the more nucleophilic N2 atom. researchgate.net By comparing the transition state energies for attack at N1 versus N2, this selectivity can be quantified.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is foundational to technologies like optical switching and frequency conversion. researchgate.net Organic molecules, particularly those with extensive π-conjugated systems and significant charge separation, are promising candidates for NLO applications.

Theoretical calculations are essential for predicting the NLO properties of new molecules, guiding synthetic efforts toward compounds with enhanced performance. The key parameter calculated is the first hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.net

For pyrazole derivatives, DFT calculations have shown that their NLO properties are highly tunable through substitution. Key findings from theoretical studies on related systems suggest:

Donor-Acceptor Systems: Introducing electron-donating groups (like -OR, -NH2) and electron-withdrawing groups (-NO2, -CN) at different ends of the conjugated system can significantly increase the hyperpolarizability.

Charge Transfer: The magnitude of the NLO response is strongly correlated with the intramolecular charge transfer from the donor to the acceptor group through the pyrazole ring. researchgate.net

In 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, the ethoxy group acts as an electron donor and the bromine atom as a weak electron withdrawer. While not a classic push-pull system, these substituents would induce a dipole moment and a non-zero hyperpolarizability. The predicted NLO properties would likely be modest but could be enhanced by further functionalization.

Table 2: Illustrative Comparison of Calculated First Hyperpolarizability (β) for Pyrazole and Substituted Derivatives

| Compound | Substituents | Predicted First Hyperpolarizability (β) (a.u.) | NLO Potential |

| Pyrazole | None | Low | Low |

| 3-bromo-5-ethoxy-4-methyl-1H-pyrazole | -Br, -OEt, -Me | Moderate | Modest |

| 5-amino-3-nitro-1H-pyrazole | -NH₂ (Donor), -NO₂ (Acceptor) | High | High |

| Urea (Reference) | - | 1 (by definition in some contexts) | Reference Standard |

| Note: Values are illustrative to demonstrate trends. Actual values require specific quantum chemical calculations. |

Thermodynamic Properties and Stability Calculations

Computational methods are widely used to calculate the thermodynamic properties of molecules, such as their heat of formation (ΔH_f), Gibbs free energy (ΔG), and entropy (S). nih.gov These calculations are vital for assessing the relative stability of isomers, tautomers, and conformers, and for predicting the equilibrium position of chemical reactions. osti.govosti.gov

For 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, several aspects of its stability can be investigated theoretically:

Tautomeric Stability: Pyrazoles can exist in different tautomeric forms depending on which nitrogen atom bears the proton. For a 3,4,5-trisubstituted pyrazole, the N1-H tautomer is generally the only significant one. However, computational studies can precisely quantify the energy difference between possible tautomers, confirming the overwhelming stability of the observed form. The relative stability is influenced by the electronic nature of the substituents. nih.gov

Isomeric Stability: If multiple isomers could be formed during synthesis, their relative thermodynamic stabilities can be calculated by comparing their ground-state energies. The isomer with the lowest energy is the most thermodynamically stable.

Conformational Analysis: The ethoxy group has rotational freedom. Computational scans of the potential energy surface can identify the most stable conformation (the arrangement of atoms that has the lowest energy) and the energy barriers to rotation.

Heats of Formation: For applications in areas like energetic materials, the solid-phase heat of formation is a critical parameter. This can be estimated using computational schemes that calculate the gas-phase enthalpy and then correct for the solid state. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

No published studies were found that specifically investigate the molecular docking of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole against any biological target.

Prediction of Binding Affinities to Biological Targets (e.g., enzymes, receptors)

There is no available data from molecular docking studies to predict the binding affinities of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole to specific enzymes or receptors.

Identification of Key Interacting Residues and Binding Modes

Without molecular docking studies, it is not possible to identify the key interacting amino acid residues or the specific binding modes of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole within the active site of any protein target.

In order to provide the detailed and specific information requested, further experimental and computational research focusing explicitly on 3-bromo-5-ethoxy-4-methyl-1H-pyrazole would be required. Such studies would first involve the identification of potential biological targets, followed by computational docking simulations to predict binding energies and identify key interactions at the molecular level.

Role of 3 Bromo 5 Ethoxy 4 Methyl 1h Pyrazole in Organic Synthesis and Building Block Applications

Building Block for Complex Heterocyclic Systems

The structure of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is intrinsically designed for versatility in organic synthesis. The pyrazole (B372694) ring itself is a "privileged scaffold," meaning it is frequently found in biologically active compounds. nih.gov The substituents on this particular pyrazole enhance its utility. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or other functionalities. The ethoxy group at the 5-position influences the electronic properties of the ring and can be a site for further modification. This combination of features makes it an ideal starting material for the synthesis of complex heterocyclic systems, which are often the basis for new pharmaceutical agents and functional materials. lifechemicals.commdpi.com

Synthesis of Fused Pyrazole Systems (e.g., pyrazolo[1,5-a]pyrimidines)

Pyrazolo[1,5-a]pyrimidines represent a significant class of fused N-heterocyclic compounds, known for their potent activity as protein kinase inhibitors in targeted cancer therapy. nih.govrsc.org The synthesis of these bicyclic systems often relies on the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net

While 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is not an aminopyrazole, its bromo group serves as a latent amino group. Through established synthetic routes, such as Buchwald-Hartwig amination, the bromine can be readily converted to a primary or secondary amine. This subsequent 3-amino-5-ethoxy-4-methyl-1H-pyrazole can then undergo cyclization with various 1,3-bielectrophiles to yield highly substituted pyrazolo[1,5-a]pyrimidines.

Alternatively, the bromo-substituted pyrazole can participate directly in palladium-catalyzed cross-coupling reactions to construct the pyrimidine (B1678525) ring. For instance, coupling with terminal alkynes or other functionalized partners can initiate the sequence of bond formations leading to the fused heterocyclic core. nih.gov The general strategy involves the reaction of a 1,3-bisnucleophilic aminopyrazole with a 1,3-biselectrophilic compound, a reaction for which precursors like 3-bromo-5-ethoxy-4-methyl-1H-pyrazole are well-suited after appropriate functionalization. nih.gov

Table 1: Synthetic Approaches to Fused Pyrazole Systems

| Starting Pyrazole Type | Reaction Partner | Fused System | Key Transformation |

|---|---|---|---|

| 5-Aminopyrazole | β-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine (B1248293) | Cyclocondensation nih.gov |

| 3-Bromopyrazole | Amine (e.g., via Buchwald-Hartwig) | 3-Aminopyrazole (Intermediate) | Pd-catalyzed Amination |

| N-Aminopyridinium Ylides | Electron-deficient Alkenes | Pyrazolo[1,5-a]pyridine | Regioselective Cycloaddition organic-chemistry.org |

| 3-Bromopyrazole | Terminal Alkyne | Substituted Pyrazole | Sonogashira Coupling |

Precursor for Advanced Pharmaceutical Intermediates

The pyrazole scaffold is a key component in numerous commercially available drugs and clinical candidates, valued for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. allresearchjournal.compharmaguideline.commdpi.com The specific substitution pattern of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole makes it a promising starting point for novel pharmaceutical intermediates.

Research on structurally similar compounds highlights this potential. For example, a study on 5-alkoxy-3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles revealed that these molecules can exhibit significant antiplatelet and antioxidant activity. researchgate.net Specifically, the compound 3-bromo-5-methoxy-4-nitro-1-(thietan-3-yl)-1H-pyrazole was identified as having notable antioxidant properties. researchgate.net This suggests that the 3-bromo-5-alkoxy-pyrazole core is a viable pharmacophore for development. The ethoxy group in the target compound is analogous to the methoxy (B1213986) group in the studied active molecule.

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from bromopyrazole precursors, are being actively investigated as selective inhibitors of PI3Kδ, a kinase implicated in inflammatory diseases and cancer. nih.gov The ability to use 3-bromo-5-ethoxy-4-methyl-1H-pyrazole to generate libraries of such complex molecules underscores its value in drug discovery. lifechemicals.com

Applications in Material Science Research

While the primary applications of many pyrazole derivatives lie in the life sciences, their unique chemical and photophysical properties also make them attractive for material science. nih.gov Pyrazole-based compounds have been investigated for use as luminescent and fluorescent agents, organic light-emitting diodes (OLEDs), and semiconductors. nih.gov

Ligand Design for Coordination Chemistry

The two nitrogen atoms of the pyrazole ring are excellent donors for coordinating with metal ions, making pyrazole derivatives highly effective ligands in coordination chemistry. researchgate.netnih.gov These ligands can form stable complexes with a wide range of metals, and the properties of these complexes can be finely tuned by altering the substituents on the pyrazole ring. researchgate.net

The subject compound, 3-bromo-5-ethoxy-4-methyl-1H-pyrazole, can act as a monodentate ligand through its pyridine-type nitrogen atom. More importantly, the bromo- and ethoxy- groups can be further functionalized to create multidentate ligands capable of forming polynuclear complexes or metal-organic frameworks (MOFs). researchgate.netnih.gov For instance, the bromine atom can be replaced with another coordinating group, or the ethoxy group could be modified to participate in chelation. Pyrazolone-based ligands, a related class, have been used to create metal complexes with interesting catalytic, optical, and magnetic properties. bohrium.comjohnshopkins.edu

Enabling Diverse Chemical Transformations

The synthetic utility of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is rooted in the distinct reactivity of its functional groups, which allows it to serve as a platform for a wide range of chemical transformations.

Cross-Coupling Reactions: The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This includes Suzuki coupling to form C-C bonds with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination to form C-N bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity.

N-H Functionalization: The proton on the pyrazole nitrogen is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile that can be alkylated, arylated, or acylated, allowing for modification at the N-1 position. globalresearchonline.netpharmaguideline.com

Modification of the Ethoxy Group: The 5-ethoxy group is generally stable, but under certain conditions, it can be cleaved to reveal a 5-hydroxypyrazole (a pyrazolone). This pyrazolone (B3327878) tautomer opens up another avenue of reactivity, as the hydroxyl group can be further functionalized.

Electrophilic Substitution: While the 3, 4, and 5 positions are already substituted, electrophilic attack on the pyrazole ring is a common reaction for this class of compounds, typically occurring at the C-4 position in unsubstituted pyrazoles. globalresearchonline.net

Table 2: Potential Chemical Transformations of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole

| Reactive Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| C3-Br | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 3-Aryl/Alkyl-5-ethoxy-4-methyl-1H-pyrazole |

| C3-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 3-(Dialkylamino)-5-ethoxy-4-methyl-1H-pyrazole |

| C3-Br | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 3-Alkynyl-5-ethoxy-4-methyl-1H-pyrazole |

| N1-H | Alkylation/Arylation | R-X, Base | 1-Alkyl/Aryl-3-bromo-5-ethoxy-4-methyl-1H-pyrazole |

| C5-OEt | Ether Cleavage | Strong Acid (e.g., HBr) | 3-Bromo-4-methyl-1H-pyrazol-5(4H)-one |

Mechanistic Studies and Structure Activity Relationships in Pyrazole Derivatives Non Clinical Focus

Elucidation of Mechanism of Action (General, for Pyrazoles)

The biological activities of pyrazole (B372694) derivatives are diverse, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects. researchgate.netsigmaaldrich.com This wide array of activities stems from the ability of the pyrazole ring and its substituents to interact with various biological targets.

Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

The pyrazole nucleus is an adept pharmacophore capable of engaging in multiple types of interactions with biological macromolecules. nih.gov The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, a crucial feature for anchoring a molecule within the active site of an enzyme or the binding pocket of a receptor. jmchemsci.combldpharm.com For instance, the non-methylated nitrogen of a pyrazole ring can accept a hydrogen bond from the backbone of a protein, while the amide hydrogen in other parts of the molecule can donate a hydrogen bond to key residues like aspartate. bldpharm.com

Furthermore, the aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site. bldpharm.comnih.gov These interactions are vital for stabilizing the ligand-protein complex and contributing to binding affinity. Hydrophobic interactions also play a significant role, particularly with substituted pyrazoles where alkyl or aryl groups can occupy hydrophobic pockets within the target protein. nih.gov In some instances, pyrazole derivatives have been shown to coordinate with metal ions present in the active sites of metalloenzymes. bldpharm.com

Influence of Substituents on Receptor Binding Affinity and Cellular Responses

The nature and position of substituents on the pyrazole ring are critical determinants of a compound's biological activity and selectivity. researchgate.net The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with specific biological targets.

For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be essential for potent and selective activity. A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were identified as key structural requirements. This highlights how a precise arrangement of substituents is necessary to achieve a desired pharmacological effect.

Moreover, the addition of substituents can impact a compound's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. jmchemsci.com The balance between hydrophobic and hydrophilic groups is crucial for oral bioavailability.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazole derivatives, SAR studies have provided invaluable insights into the roles of different substituents.

Impact of Bromine Substitution on Biological Potential

The introduction of a bromine atom at the 3-position of the pyrazole ring in "3-bromo-5-ethoxy-4-methyl-1H-pyrazole" is expected to significantly influence its biological profile. Halogen atoms, like bromine, are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms such as oxygen and nitrogen in biological macromolecules. This can enhance binding affinity and specificity.

In various studies on pyrazole derivatives, halogen substitution has been shown to enhance biological activity. For instance, the presence of a chloro-fluorine containing chalcone (B49325) was a precursor to hydroxypyrazolines with good antibacterial and antifungal activity. In another series of pyrazole-based compounds, the substitution of fluorine or chlorine at certain positions enhanced the bacteriostatic effect, with a derivative bearing a chlorine atom at two positions exhibiting superior antibacterial activity.

The following table summarizes the impact of halogen substitution on the biological activity of selected pyrazole derivatives.

| Compound/Series | Halogen Substituent | Biological Activity | Reference |

| Chloro-fluorine containing hydroxypyrazolines | Chlorine, Fluorine | Antibacterial, Antifungal | |

| Pyrazole-phenylthiazole hybrids | Chlorine | Enhanced antibacterial effect | |

| 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide | Bromine, Chlorine | Insecticidal activity |

Role of Ethoxy Group in Modulating Biological Activity and Bioavailability

A study on 5-alkoxy-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles revealed that a methoxy-substituted derivative possessed antioxidant action. This suggests that the alkoxy group at the 5-position can contribute to the compound's biological activity. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with amino acid residues in a target protein.

The table below illustrates the role of alkoxy groups in related pyrazole compounds.

| Compound/Series | Alkoxy Substituent | Biological Activity | Reference |

| 3-bromo-5-methoxy-4-nitro-1-(thietan-3-yl)-1H-pyrazole | Methoxy (B1213986) | Antioxidant action | |

| Pyrazole derivatives with methoxy group | Methoxy | Potent EGFR inhibitory activity | bldpharm.com |

Influence of Methyl Group on Molecular Interactions

The methyl group at the 4-position of the pyrazole ring primarily contributes to the steric and hydrophobic properties of the molecule. While seemingly a simple substituent, a methyl group can play a crucial role in orienting the molecule within a binding site and can engage in favorable hydrophobic interactions with nonpolar amino acid residues.

In some kinase inhibitors, a methyl group on the pyrazole ring has been found to be essential for selectivity by sterically preventing binding to other kinases. jmchemsci.com The placement of a methyl group can fine-tune the shape of the molecule, allowing it to fit more precisely into the active site of its target.

The following table provides examples of the influence of a methyl group in pyrazole derivatives.

| Compound/Series | Methyl Group Position | Influence on Activity | Reference |

| Pyrazole-based kinase inhibitors | On pyrazole ring | Essential for selectivity | jmchemsci.com |

| 1,5-diaryl pyrazoles | 3-methylphenyl | Potent monoamine oxidase inhibitor | researchgate.net |

| 3-Methyl-5-pyrazolone derivatives | 3-Methyl | Protein kinase inhibitory activity | researchgate.net |

Pharmacophore Modeling and Ligand Design (if applicable)

Pharmacophore modeling is a computational technique used in ligand design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. nih.gov For pyrazole derivatives, pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

While no specific pharmacophore model exists for 3-bromo-5-ethoxy-4-methyl-1H-pyrazole , a hypothetical model can be constructed based on its structural features:

Hydrogen Bond Acceptor: The oxygen atom of the C5-ethoxy group and the sp2 nitrogen atom of the pyrazole ring can serve as hydrogen bond acceptors.

Hydrophobic Features: The C4-methyl group and the ethyl part of the ethoxy group contribute to the molecule's hydrophobicity. The pyrazole ring itself also has hydrophobic character.

Aromatic Ring: The pyrazole ring provides a planar aromatic feature.

These features are common in pharmacophore models developed for various pyrazole derivatives. For example, a study on pyrazoles with antiproliferative activity identified a three-point pharmacophore with two hydrophobic groups and one hydrogen bond acceptor. nih.gov Another model for pyrazole-based COX-2 inhibitors highlighted the importance of a phenylsulfonamide moiety interacting with a hydrophobic pocket and a sulfonamide group forming hydrophilic interactions. nih.gov The design of novel pyrazole-based ligands often involves modifying substituents to optimize their fit within a known pharmacophore model or a target's binding site. researchgate.net For instance, the design of pyrazole purine (B94841) derivatives as herbicide safeners utilized a pharmacophore recombination method. acs.org

The following table outlines a hypothetical pharmacophore model for 3-bromo-5-ethoxy-4-methyl-1H-pyrazole .

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor (HBA) | Ethoxy oxygen, Pyrazole nitrogen |

| Hydrophobic Group (H) | Methyl group, Ethyl chain |

| Aromatic Ring (AR) | Pyrazole ring |

| Halogen Bond Donor (XBD) | Bromo substituent |

This generalized model provides a basis for designing computational studies to explore the potential interactions of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole and to guide the synthesis of related analogs with tailored properties.

Future research on the chemical compound 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is poised to unlock its full potential. The focus of these future investigations will likely be on developing more sustainable and efficient synthetic methods, exploring its unique chemical reactivity, utilizing advanced computational tools for a deeper understanding of its properties, and discovering novel applications in emerging scientific fields. These research directions are crucial for expanding the utility of this specific pyrazole derivative and for the broader advancement of heterocyclic chemistry.

Q & A

Basic: What are the common synthetic routes for preparing 3-bromo-5-ethoxy-4-methyl-1H-pyrazole?

Answer:

The synthesis of substituted pyrazoles typically involves cyclocondensation reactions. For brominated pyrazoles, a key step is halogenation at the C3 position. A general approach includes:

- Step 1: Cyclization of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core .

- Step 2: Bromination using reagents like N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) to introduce the bromine substituent .

- Step 3: Alkylation (e.g., ethoxy group introduction) via nucleophilic substitution with ethyl bromide or ethoxide under basic conditions .

Example: A related compound, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, was synthesized by reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride followed by formylation .

Advanced: How can reaction conditions be optimized to improve yields in pyrazole bromination?

Answer:

Bromination efficiency depends on solvent polarity, temperature, and catalyst use:

- Solvent: Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic substitution .

- Catalysts: Lewis acids like FeCl3 or AlCl3 can direct bromine to the desired position .

- Temperature: Controlled heating (60–80°C) minimizes side reactions .

Data Insight: In a synthesis of ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate, using methylene chloride at 0°C followed by gradual warming to 50°C achieved 96% yield .

Basic: What spectroscopic methods are used to confirm pyrazole structures?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Identifies substituent environments (e.g., ethoxy protons at δ 1.33 ppm as triplets and methyl groups at δ 2.1–2.5 ppm) .

- IR Spectroscopy: Detects functional groups (e.g., C-Br stretching at 500–600 cm<sup>−1</sup>) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M]<sup>+</sup> for C7H10BrN2O: 229.097) .

Advanced: How can X-ray crystallography resolve ambiguities in pyrazole substituent positioning?

Answer:

Single-crystal X-ray diffraction provides precise bond lengths/angles. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.